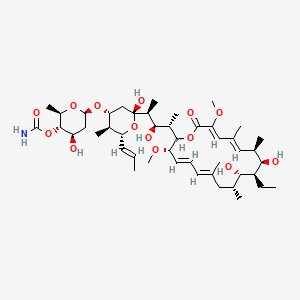

Concanamycin A

Description

This compound is an H+-ATPase (vacuolar) inhibitor.

This compound has been reported in Streptomyces, Streptomyces diastatochromogenes, and other organisms with data available.

from Streptomyces diastatochromogenes S-45; inhibits vacuolar H+ ATPase

Properties

IUPAC Name |

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZCTUVALDDONK-HQMSUKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)O)O)OC)/C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H75NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

866.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80890-47-7 | |

| Record name | Concanamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80890-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Concanamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080890477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Concanamycin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Concanamycin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Concanamycin A's Role in Blocking Lysosomal Acidification

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Concanamycin A, a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase). It details its mechanism of action in preventing lysosomal acidification, presents key quantitative data, outlines experimental protocols for measuring its effects, and illustrates the downstream cellular consequences.

Introduction: this compound as a V-ATPase Inhibitor

This compound is a macrolide antibiotic derived from Streptomyces bacteria.[1][2] It is widely utilized in cell biology research as a highly specific inhibitor of the V-type (vacuolar) H+-ATPase.[3] This enzyme is critical for acidifying various intracellular organelles, most notably lysosomes, by pumping protons across their membranes.[1] By disrupting this fundamental process, this compound serves as an invaluable tool for investigating cellular processes that depend on acidic organelle pH, including protein degradation, autophagy, and nutrient sensing.[1][4]

Mechanism of Action: Direct Inhibition of the Proton Pump

The acidification of the lysosomal lumen is maintained by the V-ATPase, a large, multisubunit protein complex. This complex consists of two main domains: the peripheral V1 domain, which hydrolyzes ATP, and the integral membrane V0 domain, which translocates protons (H+).

This compound exerts its inhibitory effect by binding directly to the c-subunit of the V0 domain.[5][6][7] This binding event is thought to prevent the necessary rotational movement of the c-subunit ring, thereby physically blocking the proton translocation channel and halting the pumping of H+ into the lysosome.[8] This leads to a rapid increase in the luminal pH of lysosomes and other V-ATPase-containing organelles.[9]

Quantitative Data on this compound Activity

The potency and specificity of this compound have been quantified across various experimental systems. It exhibits high affinity for V-ATPases with inhibitory concentrations (IC50) in the low nanomolar range, demonstrating significant selectivity over other types of ATPases.

Table 1: Inhibitory Potency and Selectivity of this compound

| Target Enzyme | Organism/Tissue Source | IC50 Value (nM) | Reference(s) |

|---|---|---|---|

| V-type H+-ATPase | Manduca sexta (tobacco hornworm) | 10 | [5][6] |

| V-type H+-ATPase | Yeast | 9.2 | |

| Lysosomal Acidification | Rat Liver Lysosomes | 0.061 | [3] |

| F-type H+-ATPase | Yeast | > 20,000 | |

| P-type H+-ATPase | Yeast | > 20,000 |

| P-type Na+,K+-ATPase | Porcine | > 20,000 | |

Table 2: Cellular Effects of this compound

| Cellular Process | Cell Type | IC50 Value (nM) | Reference(s) |

|---|---|---|---|

| Oleate incorporation into cholesteryl ester | Macrophage J774 | 14 | [3][10] |

| Oxidized-LDL induced lipid droplet accumulation | Macrophage J774 | 5 - 10 | [10] |

| Inhibition of NO production | LPS-induced peritoneal macrophages | 3 - 50 |[3] |

Experimental Protocol: Measuring Lysosomal pH

A common method to quantify the effect of this compound on lysosomal acidification involves the use of ratiometric fluorescent dyes, such as LysoSensor™ Yellow/Blue. These dyes accumulate in acidic organelles and exhibit pH-dependent fluorescence, allowing for quantitative measurement of luminal pH.

Protocol: Ratiometric Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue

A. Materials:

-

Cells of interest cultured on glass-bottom dishes or 96-well plates.

-

LysoSensor™ Yellow/Blue DND-160 dye (e.g., from Thermo Fisher Scientific).

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer.[11]

-

This compound stock solution (in DMSO).

-

Fluorescence plate reader or fluorescence microscope capable of dual excitation/emission.[11][12]

-

Calibration Buffers: A series of buffers with known pH values (e.g., ranging from pH 3.5 to 6.0) containing ionophores like nigericin and monensin to equilibrate lysosomal and external pH.[13]

B. Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Dye Loading: Prepare a working solution of LysoSensor™ Yellow/Blue (e.g., 1-5 µM) in pre-warmed HBSS or culture medium.[11][12] Remove the treatment medium from the cells, wash once with warm HBSS, and incubate the cells with the LysoSensor™ solution for 5-10 minutes at 37°C.[11][14]

-

Washing: After incubation, wash the cells twice with warm HBSS to remove excess dye.[11][12]

-

Fluorescence Measurement: Immediately measure fluorescence using a plate reader or microscope. For LysoSensor™ Yellow/Blue, measurements are typically taken at two emission wavelengths (e.g., ~450 nm and ~520 nm) following excitation at a single wavelength (e.g., ~360-380 nm).[11][12] The exact wavelengths may vary depending on the specific dye lot and instrument filters.

-

Calibration Curve Generation: To convert fluorescence ratios to pH values, a calibration curve is essential.[15]

-

Treat separate sets of dye-loaded, untreated cells with the different pH calibration buffers containing ionophores.

-

Measure the fluorescence intensity at both emission wavelengths for each known pH.

-

Calculate the ratio of the two fluorescence intensities (e.g., I450nm / I520nm) for each pH point.

-

Plot the fluorescence ratio against the known pH values to generate a standard calibration curve.[15]

-

-

Data Analysis: Calculate the fluorescence ratios for the experimental samples (vehicle vs. This compound-treated). Determine the corresponding lysosomal pH for each sample by interpolating their fluorescence ratios on the calibration curve.

Downstream Cellular Consequences

Blocking lysosomal acidification with this compound triggers a cascade of cellular effects, making it a powerful tool for studying lysosome-dependent pathways.

-

Inhibition of Autophagy: Autophagy is a catabolic process where cellular components are delivered to lysosomes for degradation. The final step involves the fusion of autophagosomes with lysosomes. This compound blocks this process by raising lysosomal pH, which prevents the degradation of autophagic cargo and leads to the accumulation of autophagosomes.[1]

-

Impaired Protein Degradation: Lysosomal proteases, such as cathepsins, are optimally active at a low pH. By neutralizing the lysosome, this compound inactivates these enzymes, leading to impaired degradation of proteins delivered to the lysosome via endocytosis and autophagy.[10]

-

Altered mTORC1 Signaling: The mTORC1 (mechanistic target of rapamycin complex 1) signaling hub is a master regulator of cell growth and metabolism, and its activity is tightly linked to lysosomal function. The effect of V-ATPase inhibition on mTORC1 can be cell-type specific. While the canonical model suggests lysosomal function is required for mTORC1 activation, some studies show that this compound can paradoxically activate mTORC1 in certain cells like chondrocytes, while inhibiting it in others.[4][16]

Conclusion

This compound is a cornerstone chemical probe for cell biology. Its specific and potent inhibition of the V-ATPase provides a reliable method for acutely blocking lysosomal acidification. This allows researchers to dissect the intricate roles of lysosomes in a multitude of cellular pathways, from fundamental degradative processes to complex signaling networks. The quantitative data and experimental frameworks provided herein serve as a guide for the effective application of this compound in research and drug development contexts.

References

- 1. youtube.com [youtube.com]

- 2. This compound | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Suppression of Lysosome Function Induces Autophagy via a Feedback Down-regulation of MTOR Complex 1 (MTORC1) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The bafilomycin/concanamycin binding site in subunit c of the V-ATPases from Neurospora crassa and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of V-type ATPases, bafilomycin A1 and this compound, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the acidification of endosomes and lysosomes by the antibiotic concanamycin B in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2.9. pH Measurements Using LysoSensor Yellow/Blue [bio-protocol.org]

- 12. Lysosomal pH Measurement [bio-protocol.org]

- 13. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Lysosomal calcium homeostasis defects, not proton pump defects, cause endo-lysosomal dysfunction in PSEN-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 16. Pharmacological inhibition of lysosomes activates the MTORC1 signaling pathway in chondrocytes in an autophagy-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Concanamycin A: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Biological Functions and Experimental Methodologies of a Potent Macrolide Antibiotic

Audience: Researchers, scientists, and drug development professionals.

Abstract

Concanamycin A, a macrolide antibiotic isolated from Streptomyces species, is a highly specific and potent inhibitor of vacuolar-type H+-ATPase (V-ATPase). This inhibitory action disrupts proton gradients across various cellular membranes, leading to a cascade of profound biological effects. This technical guide provides a comprehensive overview of the multifaceted activities of this compound, including its molecular mechanism of action, its impact on critical cellular processes such as apoptosis and autophagy, and its potential as a therapeutic agent in oncology, virology, and immunology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

This compound is a member of the plecomacrolide family of antibiotics, structurally related to bafilomycin A1.[1] Its primary and most well-characterized biological activity is the potent and specific inhibition of V-ATPase, an ATP-dependent proton pump responsible for acidifying intracellular compartments like lysosomes, endosomes, and the Golgi apparatus, as well as the extracellular microenvironment in certain cell types.[2][3] By binding to the V0 subunit c of the V-ATPase complex, this compound blocks proton translocation, leading to a disruption of pH homeostasis.[4] This fundamental action underlies its diverse and significant effects on cellular function, making it an invaluable tool for cell biology research and a compound of interest for therapeutic development.

Mechanism of Action: V-ATPase Inhibition

The defining characteristic of this compound is its high-affinity and selective inhibition of V-ATPase. This multi-subunit enzyme is crucial for a multitude of cellular processes that are dependent on acidic environments.

Key Consequences of V-ATPase Inhibition by this compound:

-

Inhibition of Lysosomal and Endosomal Acidification: Prevents the maturation of endosomes and lysosomes, impairing degradative pathways.[1]

-

Disruption of Autophagy: Blocks the fusion of autophagosomes with lysosomes and the degradation of autophagic cargo.

-

Induction of Apoptosis: Triggers programmed cell death in various cancer cell lines through multiple mechanisms.[2][3]

-

Inhibition of Viral Entry and Replication: Prevents the pH-dependent entry of enveloped viruses into host cells.

-

Modulation of Immune Responses: Affects the cytotoxic activity of immune cells.

Experimental Protocol: V-ATPase Activity Assay

This protocol describes a method to measure V-ATPase activity in isolated lysosomal fractions using an ATP/NADPH-coupled assay, with this compound as a specific inhibitor.[2]

Materials:

-

Isolated lysosomal fraction

-

Reaction Buffer: 25 mM triethanolamine (TEA), pH 7.4, 2 mM ATP, 100 µg/mL BSA, 3 mM phosphoenolpyruvate, 20 U/mL pyruvate kinase/lactic dehydrogenase, 0.2-0.4 mg/mL NADPH, 2 mM dithiothreitol (DTT), 2 mM Ouabain, 5 mM Sodium Azide.

-

This compound (1 µM stock solution)

-

Magnesium Acetate (260 mM)

-

96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture by combining 20-50 µg of lysosomal protein with 1 mL of reaction buffer. Prepare two sets of reactions: one with 1 µM this compound and one without (control).

-

Incubate the mixtures for 30 minutes at 37°C.

-

Transfer 285 µL of each sample to a 96-well plate.

-

Measure the baseline absorbance of NADPH at 340 nm for 3-5 minutes.

-

Initiate the reaction by adding 15 µL of 260 mM Magnesium Acetate to each well.

-

Immediately begin recording the decrease in NADPH absorbance at 340 nm for 15 minutes.

-

Calculate the V-ATPase activity as the this compound-sensitive rate of NADPH oxidation, normalized to the amount of lysosomal protein.

Biological Activities of this compound

Anticancer Activity

This compound exhibits significant cytotoxic effects against a wide range of cancer cell lines. Its pro-apoptotic activity is a key contributor to its anticancer potential.

Mechanisms of this compound-induced Apoptosis:

-

Disruption of Lysosomal pH Homeostasis: Leads to lysosomal membrane permeabilization and the release of catastrophic enzymes.

-

Enhancement of TRAIL-Induced Apoptosis: Inhibition of V-ATPase by this compound can sensitize cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL).[3] This is achieved by preventing the proper trafficking and degradation of death receptors, leading to their accumulation on the cell surface and enhanced signaling.[5][6]

Quantitative Data: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various | - | 10 | [2][3] |

| MISK81-5 | Oral Squamous Cell Carcinoma | Low Concentration (not specified) | [3] |

| SAS | Oral Squamous Cell Carcinoma | Low Concentration (not specified) | [3] |

| HSC-4 | Oral Squamous Cell Carcinoma | Low Concentration (not specified) | [3] |

| C4-2B | Prostate Cancer | nM range (reduced invasion by 80%) | [3] |

Experimental Protocol: Apoptosis Assay using Annexin V Staining and Flow Cytometry

This protocol details a standard method to quantify apoptosis in cells treated with this compound.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow Cytometer

Procedure:

-

Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for a specified time. Include an untreated control.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Autophagy Modulation

Autophagy is a cellular recycling process essential for homeostasis. This compound is a widely used tool to study autophagy as it blocks the final step of the process, leading to the accumulation of autophagosomes.

Mechanism of Autophagy Inhibition:

-

Blockade of Autophagosome-Lysosome Fusion: By inhibiting lysosomal acidification, this compound prevents the fusion of autophagosomes with lysosomes, thereby halting the degradation of autophagic cargo. This leads to an accumulation of autophagosomes within the cell.

The mTOR Signaling Pathway and Autophagy:

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth and proliferation. Under nutrient-rich conditions, mTOR is active and suppresses autophagy. Conversely, under starvation or stress, mTOR is inhibited, leading to the induction of autophagy. This compound acts downstream of mTOR signaling, blocking the degradative stage of autophagy regardless of mTOR activity.

Experimental Protocol: Autophagy Flux Assay

This protocol describes a method to measure autophagic flux by monitoring the accumulation of the autophagosome marker LC3-II in the presence and absence of this compound.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Western blot equipment and reagents

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with the experimental compounds. For each condition, have a parallel set of wells treated with this compound (e.g., 100 nM) for the final 2-4 hours of the experiment.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal. Two bands for LC3 will be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

Quantify the band intensities. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without this compound. An increase in this difference indicates a higher autophagic flux.

Antiviral and Antifungal Activities

This compound demonstrates activity against a range of enveloped viruses and fungi.

Antiviral Mechanism:

Many enveloped viruses rely on the acidic environment of endosomes to trigger the fusion of the viral envelope with the endosomal membrane, allowing the release of the viral genome into the cytoplasm. By neutralizing the pH of endosomes, this compound effectively blocks this critical step in the viral life cycle.

Antifungal Mechanism:

The antifungal activity of this compound is also linked to its inhibition of V-ATPase, which is essential for maintaining ion and pH homeostasis in fungal cells.

Quantitative Data: Antiviral and Antifungal Activity of this compound

| Organism | Activity Type | IC50 / MIC | Reference |

| Plasmodium falciparum K1 | Antimalarial | IC50: 0.2 nM | [7] |

| Saccharomyces cerevisiae | Antifungal | MIC: <0.39 µg/mL | [8] |

| Saccharomyces sake | Antifungal | MIC: <0.39 µg/mL | [8] |

| Aspergillus citri | Antifungal | MIC: <0.39 µg/mL | [8] |

| Penicillium citrinum | Antifungal | MIC: 1.56 µg/mL | [8] |

| Pyricularia oryzae | Antifungal | MIC: 25 µg/mL | [8] |

Immunomodulatory Effects

This compound has been shown to modulate the activity of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.

Inhibition of Perforin-Mediated Cytotoxicity:

CTLs and NK cells kill target cells by releasing cytotoxic granules containing perforin and granzymes. The acidic environment of these granules is essential for maintaining the integrity and activity of these proteins. This compound, by neutralizing the pH of these granules, leads to the degradation of perforin and a subsequent reduction in cytotoxic activity. This makes it a valuable tool for distinguishing between perforin-dependent and Fas-mediated killing pathways.

Summary and Future Directions

This compound is a powerful biological tool and a promising therapeutic candidate due to its specific and potent inhibition of V-ATPase. Its ability to induce apoptosis in cancer cells, block viral entry, and modulate immune responses highlights its diverse potential. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the multifaceted biological activities of this fascinating macrolide antibiotic. Future research should focus on elucidating the full spectrum of its in vivo effects, optimizing its therapeutic window, and exploring its potential in combination therapies for various diseases.

References

- 1. Perforin-dependent and -independent pathways of cytotoxicity mediated by lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inostamycin enhanced TRAIL-induced apoptosis through DR5 upregulation on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of TRAIL/Apo2L-mediated apoptosis by adriamycin through inducing DR4 and DR5 in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimalarial activity of this compound alone and in combination with pyronaridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Concanamycin A Binding Site on V-ATPase

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vacuolar-type H⁺-ATPases (V-ATPases) are essential proton pumps responsible for acidifying various intracellular compartments in eukaryotic cells. Their activity is critical for a multitude of cellular processes, including protein degradation, receptor-mediated endocytosis, and neurotransmitter uptake. Concanamycin A, a macrolide antibiotic derived from Streptomyces bacteria, is a highly potent and specific inhibitor of V-ATPase.[1][2] Understanding the precise binding interaction between this compound and V-ATPase is crucial for leveraging this molecule as a research tool and for the development of novel therapeutics targeting V-ATPase in diseases like cancer and osteoporosis.[3][4] This guide provides a comprehensive overview of the this compound binding site, presenting key quantitative data, detailed experimental methodologies used for its identification, and the functional consequences of its inhibition.

The V-ATPase Complex and the this compound Binding Locus

The V-ATPase is a large, multisubunit enzyme complex organized into two main domains: the peripheral V₁ domain, which hydrolyzes ATP, and the integral membrane Vₒ domain, which is responsible for proton translocation across the membrane.[5][6][7]

This compound exerts its inhibitory effect by binding directly to the Vₒ domain.[2][8] Extensive research, including photoaffinity labeling and mutagenesis studies, has pinpointed the primary binding site to the proteolipid subunit c of the Vₒ domain.[3][9][10] The Vₒ domain contains a ring of multiple subunit c proteolipids that rotates to drive protons across the membrane. This compound and the related inhibitor bafilomycin are hypothesized to bind within a pocket formed by transmembrane helices of the c-subunit ring, effectively acting as a "wrench" that jams the rotational mechanism and halts proton pumping.[6][11] While subunit c is the principal component of the binding site, some evidence suggests that the adjacent subunit 'a' may also contribute to or influence inhibitor binding.[5][12]

dot

Quantitative Data: Inhibitory Potency

This compound inhibits V-ATPase at nanomolar concentrations, making it one of the most potent inhibitors known. Its high affinity and specificity are evident across various species and isoforms. The following table summarizes key inhibitory concentration data from the literature.

| Compound | Enzyme Source | Assay Type | IC₅₀ / Kᵢ Value | Reference |

| This compound | Manduca sexta (tobacco hornworm) V-ATPase | ATPase Activity | 10 nM (IC₅₀) | [3][9] |

| This compound | Yeast V-type H⁺-ATPase | ATPase Activity | 9.2 nM (IC₅₀) | |

| This compound | Yeast Vacuoles (Vph1p & Stv1p complexes) | Proton Pumping (ACMA fluorescence) | 0.1 nM (IC₅₀) | [13] |

| This compound | Yeast F-type H⁺-ATPase | ATPase Activity | > 20,000 nM (IC₅₀) | |

| This compound | Yeast P-type H⁺-ATPase | ATPase Activity | > 20,000 nM (IC₅₀) | |

| J-concanolide A | Manduca sexta V-ATPase | ATPase Activity | 15-20 µM (IC₅₀) | [3][9] |

Note: IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response by 50%. The data demonstrates this compound's high selectivity for V-type ATPases over other classes of proton pumps.

Experimental Protocols for Binding Site Determination

The identification of the this compound binding site on subunit c has been accomplished through several key experimental approaches.

Photoaffinity Labeling

This technique is used to covalently link an inhibitor to its binding target upon photoactivation, allowing for unambiguous identification of the binding subunit.

Detailed Methodology:

-

Probe Synthesis: A specialized this compound derivative is synthesized. For example, 9-O-[p-(trifluoroethyldiazirinyl)-benzoyl]-21,23-dideoxy-23-[¹²⁵I]iodo-concanolide A (J-concanolide A) incorporates three key features:

-

A diazirine group , which generates a highly reactive carbene upon UV irradiation for covalent cross-linking.[9]

-

A radioactive iodine isotope (¹²⁵I) for sensitive detection via autoradiography.[9]

-

A modified macrolide core that retains binding affinity for V-ATPase, albeit at a lower level than the parent compound.[3][9][14][15]

-

-

Incubation: The purified V-ATPase holoenzyme, the isolated Vₒ complex, or membranes containing V-ATPase are incubated with the photoaffinity probe (e.g., J-concanolide A) in the dark to allow for equilibrium binding.

-

Competition Assay (Control): To ensure binding specificity, parallel experiments are conducted where the incubation mix includes an excess of unlabeled this compound.[9] This unlabeled compound competes for the binding site, which should prevent the radioactive probe from binding and subsequent labeling.

-

Photo-Cross-linking: The samples are exposed to UV light (typically ~350 nm) for a defined period on ice to activate the diazirine group, causing the probe to covalently bond to the nearest amino acid residues at its binding site.

-

Analysis: The protein subunits are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then subjected to autoradiography. A radioactive band will appear corresponding to the molecular weight of the subunit(s) to which the probe has covalently attached. In the competition control lane, this radioactive band should be absent or significantly reduced.[9]

-

Identification: The labeled band is identified as subunit c (the 16 kDa proteolipid), confirming it as the direct binding site.[8][9]

dot

Site-Directed Mutagenesis

This method involves introducing specific amino acid changes into the protein sequence to test their effect on inhibitor sensitivity. If a mutation reduces the inhibitor's potency, it implies that the altered residue is part of, or close to, the binding site.

Detailed Methodology:

-

Identify Target Gene: The gene encoding the V-ATPase subunit c (e.g., VMA3 in Saccharomyces cerevisiae) is identified.

-

Generate Mutations: Using PCR-based site-directed mutagenesis, specific codons in the subunit c gene are altered to code for different amino acids. Mutations are often selected based on structural models or sequence conservation.

-

Expression: The mutated gene is introduced into a host organism (e.g., a yeast strain lacking the endogenous subunit c gene) to express the V-ATPase with the modified subunit.

-

Inhibitor Sensitivity Assay: The effect of this compound on the function of the mutated V-ATPase is quantified. This can be done in several ways:

-

Growth Assay: The growth of the mutant yeast strain on media containing varying concentrations of this compound is measured. Resistance is indicated by the ability to grow at higher inhibitor concentrations than the wild-type strain.

-

ATPase Activity Assay: V-ATPase is purified from the mutant strain, and its ATP hydrolysis activity is measured in the presence of a range of this compound concentrations to determine the IC₅₀ value. An increase in the IC₅₀ value compared to wild-type indicates resistance.[11]

-

-

Analysis: By identifying mutations that confer resistance, researchers can map the specific amino acid residues critical for inhibitor binding. Studies have shown that mutations in transmembrane helices 1, 2, and 4 of subunit c confer resistance to bafilomycin and/or this compound, defining the inhibitor binding pocket.[11]

Cryo-Electron Microscopy (Cryo-EM)

Recent advances in Cryo-EM have enabled the high-resolution structural determination of membrane protein complexes, including the V-ATPase Vₒ domain bound to inhibitors.

Detailed Methodology:

-

Sample Preparation: The V-ATPase Vₒ complex is purified and incubated with a saturating concentration of an inhibitor (e.g., bafilomycin A1, which shares a binding site with this compound).

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted, and rapidly plunged into liquid ethane. This traps the complexes in a thin layer of amorphous (non-crystalline) ice, preserving their native structure.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing multiple views of the Vₒ complex, are collected.

-

Image Processing and 3D Reconstruction: The individual particle images are computationally extracted, aligned, and classified. A high-resolution three-dimensional map of the Vₒ-inhibitor complex is then reconstructed.

-

Model Building and Analysis: An atomic model of the Vₒ subunits and the inhibitor is built into the cryo-EM map. This allows for the precise visualization of the binding pocket and the specific molecular interactions (e.g., van der Waals forces) between the inhibitor and the amino acid residues of the c-subunit ring.[6] Cryo-EM studies have confirmed that macrolide inhibitors bind to a shallow pocket on the surface of the proton-carrying c-ring.[6]

Functional Consequences & Impact on Signaling Pathways

By binding to the c-subunit ring and locking it in place, this compound prevents the rotation necessary for proton translocation. This leads to a rapid and potent inhibition of V-ATPase activity, disrupting the acidification of various organelles.[1][16] This disruption has significant downstream effects on cellular signaling and function.

-

Autophagy: The final step of autophagy, the fusion of autophagosomes with lysosomes to form autolysosomes, is pH-dependent. V-ATPase activity is required to maintain the low pH of the lysosome, which is necessary for the activity of degradative enzymes. By inhibiting V-ATPase, this compound blocks the degradation of autophagosomal contents, leading to their accumulation.[1]

-

Signaling Pathways (mTOR, Wnt): Lysosomal function is increasingly recognized as a central hub for cellular signaling. The mTORC1 pathway, a master regulator of cell growth, is activated on the lysosomal surface in a manner dependent on V-ATPase. Inhibition of V-ATPase with this compound disrupts mTORC1 signaling. Similarly, V-ATPase-mediated acidification is implicated in the regulation of other key pathways like Wnt and Notch.[4]

dot

Conclusion

The binding site of this compound is firmly established within the Vₒ proton-translocating domain of V-ATPase, specifically on the c-subunit proteolipid ring. This interaction, characterized by high affinity and specificity, physically obstructs the enzyme's rotational mechanism. A combination of sophisticated experimental techniques, including photoaffinity labeling, site-directed mutagenesis, and cryo-EM, has provided a detailed molecular understanding of this inhibition. For researchers and drug developers, this knowledge is invaluable, solidifying this compound's role as a precise tool for studying V-ATPase function and providing a structural basis for designing new, potentially therapeutic V-ATPase inhibitors.

References

- 1. youtube.com [youtube.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. researchgate.net [researchgate.net]

- 4. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound, the Specific Inhibitor of V-ATPases, Binds to the Vo Subunit c [scite.ai]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. The bafilomycin/concanamycin binding site in subunit c of the V-ATPases from Neurospora crassa and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Semisynthetic derivatives of this compound and C, as inhibitors of V- and P-type ATPases: structure-activity investigations and developments of photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scbt.com [scbt.com]

Concanamycin A: A Vacuolar-ATPase Inhibitor with Therapeutic Potential in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Concanamycin A, a macrolide antibiotic isolated from Streptomyces species, has emerged as a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). This enzyme is crucial for the acidification of intracellular compartments and is increasingly recognized for its role in cancer progression, making it a compelling target for novel anti-cancer therapies. This technical guide provides an in-depth overview of the therapeutic applications of this compound in cancer, focusing on its mechanism of action, its effects on key cellular processes, and its potential to modulate critical signaling pathways.

Core Mechanism of Action: V-ATPase Inhibition

This compound exerts its biological effects primarily through the potent and selective inhibition of V-ATPase, an ATP-dependent proton pump.[1][2] It binds directly to the V0 subunit c of the V-ATPase complex, thereby blocking the transport of protons across cellular membranes.[1] This disruption of proton gradients has profound consequences for cancer cells, which rely on V-ATPase activity to maintain the acidic tumor microenvironment, facilitate nutrient uptake, and drive invasive processes.

Anti-Cancer Efficacy: In Vitro and In Vivo Evidence

The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated across a range of cancer cell lines. While a comprehensive table of IC50 values is still being compiled from various studies, a general IC50 of approximately 10 nM has been reported, highlighting its high potency.[1]

| Parameter | Cancer Type | Cell Line | Result | Reference |

| IC50 | General | - | ~10 nM | [1] |

| Invasion Inhibition | Prostate Cancer | LNCaP & C4-2B | 80% reduction | [3] |

Table 1: Efficacy of this compound in Preclinical Cancer Models. This table summarizes key quantitative data on the anti-cancer effects of this compound. Further research is ongoing to expand this dataset with more specific IC50 values and in vivo tumor growth inhibition data.

Modulation of Key Cellular Processes in Cancer

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell types.[1][4] Treatment with this compound leads to characteristic hallmarks of apoptosis, including DNA fragmentation and nuclear condensation.[4] The pro-apoptotic effects are observed at nanomolar concentrations. For instance, after 48 hours of treatment, concentrations of this compound over 3 nM lead to a significant increase in cell death.[5]

Inhibition of Autophagy

Autophagy, a cellular recycling process, can promote cancer cell survival under stress. This compound, by inhibiting the fusion of autophagosomes with lysosomes through the disruption of lysosomal acidification, effectively blocks the late stages of autophagy. This leads to the accumulation of autophagic vacuoles and the key autophagy-related proteins LC3-II and p62. The blockade of autophagic flux contributes to the accumulation of cellular stress and can potentiate cancer cell death.

Impact on Critical Signaling Pathways

This compound's inhibition of V-ATPase has significant downstream effects on key signaling pathways that are often dysregulated in cancer.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently hyperactivated in cancer.[6][7] this compound has been shown to inhibit the mTOR signaling cascade. By disrupting lysosomal function, this compound interferes with the nutrient-sensing machinery that activates mTORC1, a key complex in the mTOR pathway. This leads to the dephosphorylation and inactivation of downstream mTORC1 effectors such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in decreased protein synthesis and cell growth.[8]

TRAIL-Induced Apoptosis Pathway

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells. However, many tumors are resistant to TRAIL-mediated killing. This compound has been shown to sensitize cancer cells to TRAIL-induced apoptosis.[1][3] One of the key mechanisms of TRAIL resistance is the expression of the cellular FLICE-like inhibitory protein (c-FLIP), which prevents the activation of caspase-8, a critical initiator caspase in the TRAIL pathway.[9] By inhibiting V-ATPase, this compound can modulate the expression or localization of proteins involved in the TRAIL signaling cascade, leading to enhanced caspase-8 activation and apoptosis.[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for Apoptosis and Autophagy Markers

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, LC3B, p62) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates significant promise as a potential therapeutic agent for cancer. Its ability to inhibit V-ATPase leads to the disruption of multiple cellular processes crucial for cancer cell survival, proliferation, and invasion. The modulation of key signaling pathways such as mTOR and the sensitization to TRAIL-induced apoptosis further underscore its therapeutic potential. Future research should focus on comprehensive in vivo studies to evaluate its efficacy and safety profile in various cancer models, as well as on the identification of predictive biomarkers to guide its clinical application. The development of drug delivery systems to enhance tumor-specific targeting could further improve the therapeutic index of this compound, paving the way for its potential use in clinical settings.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]

- 7. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The caspase-8 modulator c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caspase 8-dependent sensitization of cancer cells to TRAIL-induced apoptosis following reovirus-infection [pubmed.ncbi.nlm.nih.gov]

The Impact of Concanamycin A on Intracellular Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin A, a macrolide antibiotic, is a highly specific and potent inhibitor of the vacuolar-type H+-ATPase (V-ATPase). This enzyme is crucial for the acidification of various intracellular organelles, a process fundamental to a multitude of cellular functions. By disrupting this essential proton gradient, this compound serves as a powerful tool to investigate and modulate intracellular trafficking pathways. This technical guide provides an in-depth overview of the core effects of this compound on endocytosis, exocytosis, and autophagy. It includes a compilation of quantitative data, detailed experimental protocols for studying these effects, and visualizations of the key pathways and experimental workflows.

Introduction

Intracellular trafficking is the intricate network of pathways that transport proteins, lipids, and other molecules to their correct destinations within a cell. This process is vital for maintaining cellular homeostasis, signaling, and responding to environmental cues. A key player in regulating these pathways is the maintenance of a specific pH within various organelles of the secretory and endocytic pathways. The vacuolar-type H+-ATPase (V-ATPase) is a multi-subunit enzyme responsible for establishing and maintaining these acidic environments in organelles such as endosomes, lysosomes, and the Golgi apparatus.

This compound is a specific inhibitor of V-ATPase, binding directly to the V(o) subunit c of the enzyme complex.[1] This binding action obstructs the proton-pumping mechanism, leading to a dissipation of the proton gradient across organellar membranes. This disruption has profound consequences on a variety of intracellular trafficking events, making this compound an invaluable tool for cell biology research and a potential lead compound in drug development. This guide will explore the multifaceted effects of this compound on these critical cellular processes.

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the activity of V-ATPase. This enzyme is composed of two domains: a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that facilitates proton translocation. This compound specifically binds to the c-subunit of the V0 domain, which is a key component of the proton pore.[1] This interaction prevents the rotation of the c-ring, thereby halting the pumping of protons into the lumen of the organelle. The resulting increase in intra-organellar pH disrupts the function of pH-sensitive enzymes and the binding and dissociation of receptors and ligands.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on V-ATPase and subsequent intracellular processes have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: V-ATPase Inhibition by this compound

| Parameter | Organism/Cell Type | Value | Reference |

| IC50 | Manduca sexta (tobacco hornworm) midgut | 10 nM | [1] |

| IC50 | Yeast V-type H+-ATPase | 9.2 nM | |

| IC50 | Porcine P-type Na+,K+-ATPase | > 20,000 nM | |

| EC50 (LC3-II accumulation) | HeLa cells (Bafilomycin A1) | 5.6 nM | [2] |

Table 2: Effects of this compound on Intracellular Trafficking Pathways

| Pathway | Cell Type | Marker/Assay | Concentration | Effect | Reference |

| Endocytosis | Macrophage J774 | Oxidized 125I-LDL degradation | 25 nM | ~80% inhibition | [3] |

| Endocytosis | Macrophage J774 | Cell-surface receptor activity | 25 nM | ~50% reduction | [3] |

| Exocytosis | PC12 cells | CgA-EAP release | 0.4 µM | No significant effect | [4] |

| Autophagy | HeLa cells | LC3-II turnover (Bafilomycin A1) | 10 nM | Maximal LC3-II increase | [2] |

| Organelle pH | Neutrophils | Phagosomal pH | 100 nM | Prevents acidification | [5] |

| Organelle pH | MCF7 cells | Lysosomal pH | 2 nM | Neutralization | [6] |

Effect on Endocytosis

Endocytosis is the process by which cells internalize molecules and particles by engulfing them in a vesicle. The maturation of endosomes and their fusion with lysosomes are highly dependent on the progressive acidification of their lumen.

This compound disrupts endocytosis by inhibiting V-ATPase-mediated acidification of endosomes. This has several consequences:

-

Inhibition of Receptor-Ligand Dissociation: The low pH of early endosomes is crucial for the dissociation of many receptor-ligand complexes. Inhibition of acidification can trap ligands bound to their receptors, preventing receptor recycling to the plasma membrane and attenuating downstream signaling.

-

Impaired Endosomal Maturation: The transition from early to late endosomes and subsequent fusion with lysosomes is a pH-dependent process. By neutralizing endosomal pH, this compound can halt this maturation cascade.

-

Inhibition of Lysosomal Degradation: Lysosomal hydrolases have optimal activity at acidic pH. The increase in lysosomal pH caused by this compound inactivates these enzymes, leading to the accumulation of undigested cargo.[3]

Experimental Protocol: Measuring Endocytosis Inhibition using Fluorescent Dextran

This protocol describes a method to quantify the effect of this compound on fluid-phase endocytosis using fluorescently labeled dextran.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Fluorescein isothiocyanate (FITC)-dextran (e.g., 70 kDa)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer or fluorescence microscope

-

96-well black, clear-bottom plates (for microscopy) or flow cytometry tubes

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate (for microscopy) or a larger flask (for flow cytometry) to achieve 70-80% confluency on the day of the experiment.

-

Pre-treatment with this compound:

-

Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 0, 10, 50, 100 nM).

-

Remove the old medium from the cells and wash once with PBS.

-

Add the this compound-containing medium to the cells and incubate for 1 hour at 37°C.

-

-

Dextran Uptake:

-

Prepare a solution of FITC-dextran in complete medium (e.g., 1 mg/mL).

-

Add the FITC-dextran solution to the pre-treated cells.

-

Incubate for 30 minutes at 37°C to allow for endocytosis.

-

-

Washing:

-

Remove the dextran-containing medium.

-

Wash the cells three times with ice-cold PBS to remove surface-bound dextran.

-

-

Quantification:

-

Flow Cytometry:

-

Trypsinize the cells and resuspend in PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate laser and filter settings for FITC.

-

Quantify the mean fluorescence intensity for each treatment condition.

-

-

Fluorescence Microscopy:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Acquire images using a fluorescence microscope.

-

Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).

-

-

-

Data Analysis:

-

Calculate the percentage inhibition of dextran uptake for each this compound concentration relative to the untreated control.

-

Plot the percentage inhibition against the this compound concentration to determine the IC50 value.

-

Effect on Exocytosis

Exocytosis is the process by which cells release molecules, such as hormones and neurotransmitters, from the cell. This can occur via a constitutive or a regulated pathway. The role of V-ATPase and organelle acidification in exocytosis is complex and can be cell-type and cargo-specific.

In some secretory cells, the acidification of secretory granules is important for the proper processing and packaging of cargo. For example, the processing of prohormones to their active form often occurs in the acidic environment of immature secretory granules. However, studies have shown that acute inhibition of V-ATPase with this compound does not always inhibit the final fusion step of exocytosis.[4] This suggests that while acidification is important for granule maturation, it may not be directly required for the mechanics of vesicle fusion with the plasma membrane in all cases.

References

- 1. This compound, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the acidification of endosomes and lysosomes by the antibiotic concanamycin B in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Optimal Working Concentration of Concanamycin A for Western Blot

For Researchers, Scientists, and Drug Development Professionals

Concanamycin A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), an essential proton pump responsible for the acidification of intracellular organelles such as lysosomes and endosomes.[1][2][3][4] By inhibiting V-ATPase, this compound elevates the pH of these compartments, which in turn blocks the fusion of autophagosomes with lysosomes.[5][6][7][8] This disruption of the autophagic flux leads to the accumulation of autophagosomes and their cargo.

In the context of a Western blot, this effect is commonly leveraged to study the process of autophagy. The accumulation of the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II) is a widely accepted marker for the presence of autophagosomes.[9][10][11] Therefore, treating cells with this compound and observing an increase in the LC3-II band intensity relative to an untreated control provides a quantitative measure of autophagic flux.

Data Presentation: Working Concentrations of this compound

The optimal working concentration of this compound can vary depending on the cell type, treatment duration, and the specific biological question being addressed. Below is a summary of concentrations used in various studies. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.

| Cell Type/Organism | Concentration | Treatment Duration | Application/Observed Effect | Reference |

| Human Breast Epithelial Cells (MCF10A) | 100 nM | 1 hour | Inhibition of GFP-LC3 and LAMP1 colocalization | [9] |

| Tobacco BY-2 Cells | 0.1 µM (100 nM) | 24 hours | Inhibition of autophagy, accumulation of autophagic bodies | [5] |

| Green Alga (Chlamydomonas reinhardtii) | 0.1 µM (100 nM) | 16-24 hours | Blockage of autophagic flux, preventing protein degradation | [12] |

| Arabidopsis thaliana seedlings | 1 µM | Not specified | Prevention of vacuolar protein degradation | [6] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 1 nM | 1 hour | Successful inhibition of V-ATPase, indicated by lysosomal pH increase | [13] |

| Various Cancer Cell Lines | 1, 3, 10 nM | 24-48 hours | Inhibition of proliferation and induction of apoptosis | [13] |

Note: The IC50 for V-ATPase inhibition by this compound is approximately 10 nM.[3][4][14]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Autophagic Flux Analysis by Western Blot

This protocol describes a method to determine the optimal working concentration of this compound for assessing autophagic flux via Western blot detection of LC3-II accumulation.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium appropriate for your cell line

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against LC3 (and p62/SQSTM1, optional)

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Stock Solution Preparation: Reconstitute lyophilized this compound in DMSO to prepare a stock solution (e.g., 20 µM as suggested by Cell Signaling Technology)[1]. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed your cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Dose-Response Treatment:

-

Prepare a series of dilutions of this compound in fresh cell culture medium. Based on the literature, a starting range of 10 nM, 50 nM, 100 nM, and 500 nM is recommended.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for a fixed period (e.g., 2, 4, or 6 hours). The incubation time should be optimized in a separate time-course experiment.

-

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a standard protein assay.

-

-

Western Blotting:

-

Normalize the protein concentration for all samples with lysis buffer and loading dye.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody against LC3 (and p62, if desired) and a loading control antibody at the recommended dilutions in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Analyze the band intensities for LC3-II and the loading control.

-

The optimal concentration of this compound will be the lowest concentration that gives a robust and saturating increase in the LC3-II band intensity compared to the vehicle control, without causing significant cell death or changes in the loading control.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced LC3-II accumulation.

Experimental Workflow Diagram

Caption: Workflow for optimizing this compound concentration.

References

- 1. This compound | Cell Signaling Technology [cellsignal.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. glpbio.com [glpbio.com]

- 5. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H+-ATPase inhibitor this compound and the autophagy-related protein Atg8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation of Oxidized Proteins by Autophagy during Oxidative Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. V-ATPase is a universal regulator of LC3-associated phagocytosis and non-canonical autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. apexbt.com [apexbt.com]

Using Concanamycin A to measure autophagic flux with LC3 turnover assay.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Autophagic flux is the dynamic process of autophagosome synthesis, their fusion with lysosomes, and the subsequent degradation of their contents. Accurate measurement of autophagic flux is crucial for understanding the role of autophagy in health and disease. The LC3 turnover assay is a widely accepted method for quantifying autophagic flux. This assay relies on the monitoring of microtubule-associated protein 1A/1B-light chain 3 (LC3), a protein that is lipidated and recruited to the autophagosome membrane during autophagy. The lipidated form, LC3-II, is subsequently degraded upon fusion of the autophagosome with the lysosome. By inhibiting lysosomal degradation, the accumulation of LC3-II can be used as a measure of the rate of autophagosome formation, and thus, autophagic flux.

Concanamycin A is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase) in the lysosomal membrane.[1] By blocking the V-ATPase, this compound prevents the acidification of the lysosome, thereby inhibiting the activity of lysosomal hydrolases and blocking the degradation of autophagosomes.[1][2] This leads to an accumulation of LC3-II, which can be quantified by Western blotting. This application note provides a detailed protocol for using this compound to measure autophagic flux via the LC3 turnover assay.

Principle of the Assay

The LC3 turnover assay, or autophagic flux assay, measures the amount of LC3-II that is delivered to and degraded in the lysosome over a period of time.[3] In the presence of a lysosomal inhibitor like this compound, the degradation of LC3-II is blocked, leading to its accumulation. The difference in the amount of LC3-II in the presence and absence of this compound is a measure of the autophagic flux. An increase in this difference indicates an induction of autophagy, while a decrease suggests an inhibition of the pathway.

Data Presentation

The following tables provide a representative summary of quantitative data obtained from an LC3 turnover assay using this compound in two common cell lines, HeLa and SH-SY5Y. The data is presented as the relative band intensity of LC3-II normalized to a loading control (e.g., GAPDH or β-actin).

Table 1: Autophagic Flux in HeLa Cells Treated with Starvation

| Treatment Condition | Relative LC3-II Band Intensity (Mean ± SD, n=3) | Autophagic Flux (LC3-II with ConA - LC3-II without ConA) |

| Control (Vehicle) | 1.0 ± 0.1 | 2.5 |

| Control + this compound (50 nM) | 3.5 ± 0.3 | |

| Starvation (EBSS) | 2.5 ± 0.2 | 6.0 |

| Starvation (EBSS) + this compound (50 nM) | 8.5 ± 0.6 |

Table 2: Autophagic Flux in SH-SY5Y Cells Treated with a Neurotoxin

| Treatment Condition | Relative LC3-II Band Intensity (Mean ± SD, n=3) | Autophagic Flux (LC3-II with ConA - LC3-II without ConA) |

| Control (Vehicle) | 1.0 ± 0.15 | 2.2 |

| Control + this compound (50 nM) | 3.2 ± 0.25 | |

| Neurotoxin | 1.8 ± 0.2 | 1.7 |

| Neurotoxin + this compound (50 nM) | 3.5 ± 0.3 |

Experimental Protocols

This section provides a detailed methodology for performing an LC3 turnover assay using this compound.

Materials and Reagents

-

Cell Lines: HeLa, SH-SY5Y, or other cell line of interest.

-

Cell Culture Medium: DMEM or other appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Starvation Medium: Earle's Balanced Salt Solution (EBSS).

-

This compound: Stock solution (e.g., 10 µM in DMSO).

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Primary Antibody: Rabbit anti-LC3B antibody.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Loading Control Antibody: Mouse anti-GAPDH or anti-β-actin antibody.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE Gels: 12-15% polyacrylamide gels.

-

PVDF Membrane.

-

Chemiluminescent Substrate.

Experimental Procedure

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Treatment:

-

For each experimental condition, set up duplicate wells: one treated with vehicle (DMSO) and one with this compound.

-

Basal Autophagic Flux:

-

Treat cells with vehicle or 50 nM this compound for 2-4 hours.

-

-

Induced Autophagic Flux (e.g., Starvation):

-

Wash cells with PBS and replace the culture medium with EBSS.

-

Treat cells with vehicle or 50 nM this compound for 2-4 hours in EBSS.

-

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the primary antibody against the loading control (e.g., GAPDH or β-actin).

-

Repeat the washing and secondary antibody incubation steps.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and the loading control using densitometry software.

-

Normalize the LC3-II band intensity to the loading control.

-

Calculate the autophagic flux by subtracting the normalized LC3-II intensity of the vehicle-treated sample from the this compound-treated sample for each condition.[4][5]

-

Visualizations

Autophagy Signaling Pathway

Caption: The core machinery of macroautophagy.

Experimental Workflow for LC3 Turnover Assay

Caption: Workflow for measuring autophagic flux.

Logical Relationship for Autophagic Flux Calculation

Caption: Calculating autophagic flux.

References

Concanamycin A treatment for studying T cell-mediated inflammation.

Introduction

Concanamycin A (CMA) is a potent and highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2][3] As a member of the 18-membered macrolide antibiotic family, its primary mechanism of action involves neutralizing the pH of acidic intracellular organelles, such as lysosomes and the lytic granules of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[4][5] This specific activity makes this compound an invaluable tool for dissecting the mechanisms of T cell-mediated cytotoxicity and inflammation.

In the context of T cell biology, the acidic environment of lytic granules is essential for maintaining the stability and activity of cytotoxic proteins like perforin and granzymes.[4] By inhibiting the V-ATPase proton pump, this compound raises the pH within these granules, leading to the rapid degradation of perforin.[6] Consequently, CMA selectively blocks the perforin-based cytotoxic pathway, which is a major mechanism for eliminating virus-infected and tumor cells.[6] Crucially, it does not affect the Fas ligand (FasL)-dependent killing pathway, allowing researchers to differentiate between these two key cytotoxic mechanisms.[6]

Furthermore, studies have shown that V-ATPase activity is critical for the survival of activated CD8+ CTLs, with this compound treatment inducing apoptosis in these cells.[2][3][7] This highlights its utility in studying the fundamental cellular processes that sustain an inflammatory immune response.

Key Applications:

-

Selective inhibition of the perforin-mediated cytotoxic pathway.

-

Distinguishing between perforin-based and Fas-based T cell cytotoxicity.

-

Investigating the role of organelle acidification in T cell effector function.

-

Studying the survival requirements of activated cytotoxic T lymphocytes.

Data Presentation: Quantitative Parameters for this compound Usage

The following table summarizes key quantitative data for the application of this compound in T cell studies, derived from published research.

| Parameter | Concentration | Cell Type | Observed Effect | Reference |

| Inhibition of Cytotoxicity | 10 nM | Human Memory CD8+ T cells | Inhibition of target cell killing. | [8][9] |

| V-ATPase Inhibition (IC50) | ~10 nM | V-ATPase from Manduca sexta | 50% inhibition of V-ATPase activity. | [10] |

| Cytotoxicity Assay Pre-treatment | 100 ng/mL (~115 nM) | Autologous Vδ2⁺ T cells | Pre-treatment for 2 hours inhibited cytotoxicity towards target macrophages. | [11] |

| Induction of Cell Death | Not specified | Activated CD8+ CTL clones | Preferentially decreased cell viability and induced apoptosis. | [2][3] |

| Solubility in DMSO | Up to 50 mg/mL | N/A | Stock solution preparation. | [1] |

| Storage Temperature | -20°C | N/A | Recommended for long-term stability of stock solutions. | [1] |

Visualization of Mechanisms and Workflows

Mechanism of Action

Caption: Mechanism of this compound in inhibiting perforin-mediated T cell cytotoxicity.

Experimental Workflow

References

- 1. astorscientific.us [astorscientific.us]

- 2. This compound, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a vacuolar type H(+)-ATPase inhibitor, induces cell death in activated CD8(+) CTL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FD-891, a structural analogue of this compound that does not affect vacuolar acidification or perforin activity, yet potently prevents cytotoxic T lymphocyte-mediated cytotoxicity through the blockage of conjugate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound, a powerful tool for characterization and estimation of contribution of perforin- and Fas-based lytic pathways in cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]